Cas no 691869-07-5 (5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE)
![5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE structure](https://ja.kuujia.com/scimg/cas/691869-07-5x500.png)
5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE 化学的及び物理的性質
名前と識別子
-
- 5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE
- 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-
- 691869-07-5
- Bionet1_004925
- AKOS005079105
- MixCom3_000216
- 5-[2-(3-chlorophenoxy)phenyl]-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
- 11R-0805
- 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
-
- インチ: InChI=1S/C20H16ClN3O3/c21-13-4-3-5-15(8-13)27-19-7-2-1-6-16(19)17-9-14(25)10-18(26)20(17)24-12-22-11-23-24/h1-8,11-12,17,20H,9-10H2
- InChIKey: XDHIDACLRRTDAK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 381.0880191Da
- どういたいしつりょう: 381.0880191Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 74.1Ų
5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643769-2mg |
5-(2-(3-Chlorophenoxy)phenyl)-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
691869-07-5 | 98% | 2mg |
¥619.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643769-1mg |
5-(2-(3-Chlorophenoxy)phenyl)-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
691869-07-5 | 98% | 1mg |
¥428.00 | 2024-05-03 |
5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONEに関する追加情報
Introduction to 5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE (CAS No. 691869-07-5)
5-[2-(3-Chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione (CAS No. 691869-07-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexanedione moiety, a triazole ring, and a chlorophenoxyphenyl substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The cyclohexanedione core of the molecule is known for its ability to form stable complexes with various metal ions, which can influence its pharmacological properties. The presence of the triazole ring enhances the compound's stability and bioavailability, making it a valuable scaffold in drug design. Additionally, the chlorophenoxyphenyl substituent introduces lipophilic characteristics that can affect the compound's ability to cross biological membranes and interact with specific cellular targets.
Recent studies have explored the potential of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione in various therapeutic areas. One notable application is in the treatment of fungal infections. The triazole moiety is well-known for its antifungal properties, and this compound has shown promising activity against a range of pathogenic fungi. Research published in the Journal of Medicinal Chemistry highlights its effectiveness in inhibiting the growth of Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for severe infections in immunocompromised patients.
Beyond its antifungal properties, this compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A recent study published in Cancer Research found that 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione selectively targets and kills breast cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for further development as an anticancer drug.
The pharmacokinetic properties of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione have also been studied extensively. Its lipophilic nature allows it to be readily absorbed through the gastrointestinal tract and distributed throughout the body. However, it is important to note that the compound's metabolism and excretion profiles need to be carefully evaluated to ensure optimal therapeutic efficacy and minimize potential side effects.
In terms of safety and toxicity, preclinical studies have shown that 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione exhibits low toxicity at therapeutic doses. Animal models have demonstrated that it is well-tolerated with no significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to confirm these findings and establish safe dosing regimens for human use.
The synthesis of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of a suitable cyclohexanone derivative with a substituted phenol followed by cyclization to form the triazole ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
In conclusion, 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione (CAS No. 691869-07-5) is a multifaceted compound with significant potential in various therapeutic applications. Its unique structural features and biological activities make it an attractive target for further investigation in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional uses and optimize its properties for clinical use.
691869-07-5 (5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE) 関連製品
- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 2411219-30-0((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide)
- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)
- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)
- 1312904-12-3(5-Phenyloxolane-2-carboxylic acid)
- 2228499-09-8(tert-butyl N-2-(4-chlorophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)




